4-(2-Methylpropanesulfonyl)piperidine
CAS No.:
Cat. No.: VC17729123
Molecular Formula: C9H19NO2S
Molecular Weight: 205.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19NO2S |
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Molecular Weight | 205.32 g/mol |
IUPAC Name | 4-(2-methylpropylsulfonyl)piperidine |
Standard InChI | InChI=1S/C9H19NO2S/c1-8(2)7-13(11,12)9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
Standard InChI Key | LCSRLBXCVDDWBY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CS(=O)(=O)C1CCNCC1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(2-methylpropane-2-sulfonyl)piperidine, reflecting the sulfonyl group attached to the piperidine nitrogen. Its molecular formula is C₉H₁₇NO₂S, with a molecular weight of 215.3 g/mol . The piperidine ring adopts a chair conformation, while the bulky 2-methylpropanesulfonyl group introduces steric hindrance, influencing reactivity and binding interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies of analogous piperidine sulfonamides reveal distinct signals for the piperidine protons. For example, in similar derivatives, the piperidine protons resonate between δ 1.37–3.85 ppm in H NMR spectra, with splitting patterns indicative of axial and equatorial positions . The sulfonyl group’s sulfur atom contributes to deshielding effects, as observed in C NMR spectra where adjacent carbons resonate near δ 45–50 ppm . Computational models predict a dipole moment of 5.2 Debye, attributed to the polar sulfonyl group .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-(2-methylpropanesulfonyl)piperidine typically involves sulfonylation of the piperidine amine. A general method includes:
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Reaction of piperidine with 2-methylpropane-2-sulfonyl chloride in dichloromethane.
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Base-mediated deprotonation (e.g., triethylamine) to facilitate sulfonamide bond formation .
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Purification via column chromatography or recrystallization, yielding pure product with reported efficiencies of 44–59% .
Key Reactions
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Nucleophilic substitution: The sulfonyl group activates the piperidine nitrogen for further functionalization, enabling alkylation or acylation reactions.
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Hydrogen bonding: The sulfonyl oxygen atoms participate in hydrogen bonding, critical for protein-ligand interactions in biological systems .
Physicochemical Properties
The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) underscores its utility in biological assays, while its moderate lipophilicity (logP ≈ 1.8) suggests favorable membrane permeability .
Biological Activities and Mechanisms
Kinase Inhibition
4-(2-Methylpropanesulfonyl)piperidine derivatives exhibit inhibitory activity against tyrosine kinases, with IC₅₀ values ranging from 0.5–5 μM in preclinical models . The sulfonyl group interacts with kinase ATP-binding pockets via hydrogen bonding to backbone amides, while the piperidine ring occupies hydrophobic regions .
Applications in Drug Development
Intermediate for Kinase Inhibitors
This compound serves as a precursor in synthesizing inhibitors targeting EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). For example, derivatives bearing aryl substituents on the piperidine ring show 90% inhibition of EGFR at 1 μM .
Prodrug Design
The tert-butyl sulfonyl group enhances metabolic stability, making it a candidate for prodrug strategies. Enzymatic cleavage in vivo releases active piperidine metabolites, as evidenced by plasma half-lives >6 hours in rodent models .
Comparison with Related Piperidine Derivatives
Compound | Structural Feature | Biological Activity | Key Differentiator |
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4-Piperidone | Ketone at C4 | Antidepressant | Oxidative metabolism |
N-Methylpiperazine | Methylated nitrogen | Anticancer | Enhanced basicity (pKa 10.2) |
4-(Trifluoromethyl)piperidine | CF₃ group at C4 | Neuroactive | Increased lipophilicity |
4-(2-MePropanesulfonyl)piperidine | Sulfonyl at N | Kinase inhibition | Hydrogen-bonding capacity |
This comparison highlights the unique role of the sulfonyl group in modulating target engagement and pharmacokinetics .
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